

# A Comparative Guide to Infigratinib Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025



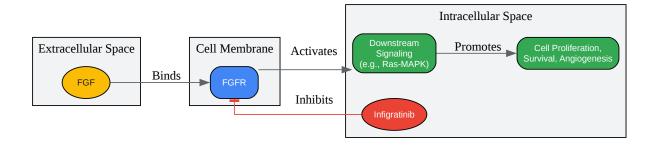
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of infigratinib, a potent fibroblast growth factor receptor (FGFR) inhibitor. Infigratinib is an anti-tumor agent that has been approved for the treatment of patients with cholangiocarcinoma, also known as bile duct cancer, that have specific FGFR2 gene fusions or other rearrangements.[1][2] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic stability assessment. This document summarizes key performance parameters of published methods and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.

#### **Infigratinib's Mechanism of Action**

Infigratinib is a small molecule tyrosine kinase inhibitor that targets FGFRs.[1][2] FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival.[1][3] In several cancers, alterations in FGFR genes, such as fusions and mutations, lead to aberrant signaling and uncontrolled tumor growth.[1][3] Infigratinib binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity and blocking downstream signaling pathways, such as the Ras-MAPK pathway, thereby suppressing tumor cell growth and survival.[1][3]





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Caption: Infigratinib inhibits the FGFR signaling pathway.

### **Comparative Analysis of Analytical Methods**

The following tables summarize the key validation parameters of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods developed for the quantification of infigratinib in different biological matrices.

Table 1: Comparison of LC-MS/MS Methods for Infigratinib Quantification



Parameter	Method 1 (Human Plasma)[4][5]	Method 2 (Human Plasma)[6][7]	Method 3 (Rat Plasma)[8][9]	Method 4 (Human Liver Microsomes) [10]
Chromatography	LC-MS/MS	LC-MS/MS	UPLC-MS/MS	LC-MS/MS
Column	PhenomenexSB- C18 (250 × 4.6 mm, 5 μm)	Orosil C18 (150 × 4.6 mm, 3 μm)	Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 μm)	C18 column
Mobile Phase	Acetonitrile: 0.1% v/v Formic acid in water (80:20)	Not specified	Acetonitrile and 0.1% formic acid in water (gradient)	Isocratic mobile phase
Flow Rate	0.9 mL/min	0.8 mL/min	0.30 mL/min	Not specified
Internal Standard (IS)	Ledipasvir	Dasatinib	Derazantinib	Duvelisib
Linearity Range	Not specified	1–1,640 ng/mL	2–600 ng/mL	5–500 ng/mL
Correlation Coefficient (r²)	0.999	0.9997	>0.99	≥ 0.9998
Lower Limit of Quantification (LLOQ)	Not specified	1.0 ng/mL	2 ng/mL	4.71 ng/mL
Mean Recovery	Not specified	96.36% - 98.14%	Within acceptable limits	Not specified
Precision (%CV)	≤ 3.73	≤ 0.62	< 15%	Within 7.3%
Accuracy	Not specified	96.34% - 100.76%	2.2% - 11.4%	Within 7.3%
Extraction Method	Liquid-Liquid Extraction (LLE)	Not specified	Protein Precipitation	Not specified



Table 2: HPLC Method for Infigratinib Quantification

Parameter	Method 5 (Bulk Drug)[11]	
Chromatography	HPLC	
Linearity Range	25% to 150% of an unspecified concentration	
Correlation Coefficient (r²)	0.999	
Retention Time	2.630 min	
%RSD	0.5%	
%Recovery	99.87%	
LOD	0.25 μg/mL	
LOQ	0.77 μg/mL	

#### **Experimental Protocols**

This section provides a detailed overview of the methodologies employed in the compared analytical methods.

## Method 1: LC-MS/MS for Infigratinib in Human Plasma[4] [5]

- Sample Preparation: Liquid-liquid extraction.
- Chromatographic Conditions:
  - Instrument: LC-MS/MS (Quattros X.E premier with LC2695 separation module).
  - Column: PhenomenexSB-C18 (250 × 4.6 mm, 5 μm).
  - Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (80:20).
  - Flow Rate: 0.9 mL/min.
  - o Internal Standard: Ledipasvir.



- Run Time: 6.5 minutes.
- Mass Spectrometry Conditions:
  - · Ionization: Not specified.
  - MRM Transitions: m/z 560.19 → 189.13 for infigratinib and m/z 889.4 → 130.0 for ledipasvir.

## Method 2: LC-MS/MS for Infigratinib in Human K2EDTA Plasma[6][7]

- Sample Preparation: Not specified.
- Chromatographic Conditions:
  - Instrument: LC-MS/MS.
  - Column: Orosil, C18 (150 × 4.6 mm, 3 μm).
  - Mobile Phase Flow Rate: 0.8 mL/minute.
  - Internal Standard: Dasatinib.
- Validation:
  - Linearity: 1–1,640 ng/ml with r<sup>2</sup> = 0.9997.
  - Accuracy: 96.34% to 100.76%.
  - Recovery: 96.36% to 98.14%.

## Method 3: UPLC-MS/MS for Infigratinib in Rat Plasma[8] [9]

- Sample Preparation: Protein precipitation with acetonitrile.
- Chromatographic Conditions:
  - Instrument: UPLC-MS/MS.



- Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).
- Mobile Phase: Gradient elution of 0.1% formic acid aqueous solution and acetonitrile.
- Flow Rate: 0.30 mL/min.
- Internal Standard: Derazantinib.
- Mass Spectrometry Conditions:
  - Ionization: Not specified.
  - MRM Transitions: m/z 599.88 → 313.10 for infigratinib and m/z 468.96 → 382.00 for the internal standard.

### Method 4: LC-MS/MS for Infigratinib in Human Liver Microsomes[10]

- Application: Evaluation of metabolic stability.
- Chromatographic Conditions:
  - Column: C18 reversed-phase.
  - Mobile Phase: Isocratic.
  - Internal Standard: Duvelisib.
- · Validation:
  - Linearity: 5-500 ng/mL with  $r^2 \ge 0.9998$ .
  - LLOQ: 4.71 ng/mL.
  - Accuracy and Precision: Within 7.3%.

### Method 5: HPLC for Bulk Infigratinib[11]

Application: Quantitative determination of infigratinib in bulk drug.







Validation:

• Linearity:  $r^2 = 0.999$ .

• Retention Time: 2.630 min.

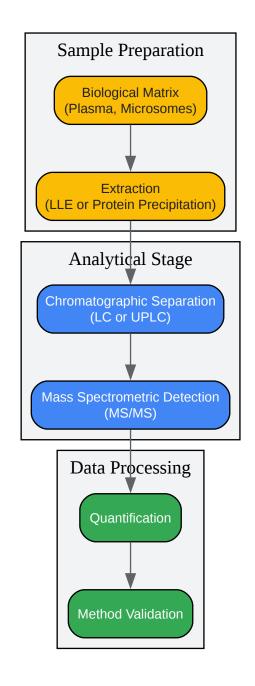
• %RSD: 0.5%.

%Recovery: 99.87%.

LOD and LOQ: 0.25 μg/mL and 0.77 μg/mL, respectively.

• Forced Degradation Studies: The method was validated under stress conditions including acid, base, oxidative, thermal, and photolytic degradation.





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- To cite this document: BenchChem. [A Comparative Guide to Infigratinib Analytical Methods].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377363#cross-validation-of-infigratinib-analytical-methods]

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